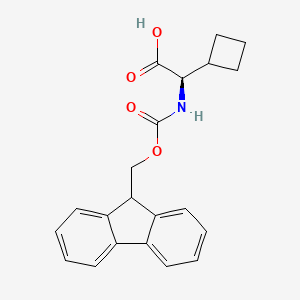

(r)-a-(Fmoc-amino)cyclobutaneacetic acid

Description

BenchChem offers high-quality (r)-a-(Fmoc-amino)cyclobutaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-a-(Fmoc-amino)cyclobutaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLUWFPQLXODBP-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153444 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923012-41-3 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923012-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Engineering of Peptide Therapeutics: A Guide to Constrained Amino Acids

The following technical guide details the strategic implementation of constrained amino acids in peptide drug design.

Executive Summary

Peptides occupy a unique chemical space between small molecules and biologics, offering high potency and selectivity.[1] However, native peptides suffer from rapid proteolytic degradation and poor membrane permeability. The central challenge in peptide drug design is the Entropy-Enthalpy Trade-off : flexible linear peptides lose significant entropy (

Constraining the peptide backbone pre-organizes the molecule into its bioactive state, minimizing the entropic penalty of binding while simultaneously shielding the backbone from proteases. This guide provides an in-depth technical workflow for implementing two of the most critical constraint methodologies: Local Constraints (via

Part 1: The Thermodynamics of Constraint

The theoretical basis for constraining amino acids relies on reducing the conformational space of the unbound peptide.

-

The Thorpe-Ingold Effect: Introducing gem-dimethyl groups (as in Aib) restricts rotation around the

atom. This steric bulk forces the backbone torsion angles ( -

Macrocyclization: Linking side chains (stapling) creates a macrocycle that physically prevents unfolding. This reduces the entropic cost of binding because the peptide is already "folded" in solution.

Decision Matrix: Selecting the Right Constraint

Figure 1: Decision matrix for selecting amino acid constraints based on the primary pharmacological deficiency.

Part 2: Local Constraints (Aib & N-Methylation)

-Aminoisobutyric Acid (Aib)

Aib is a non-proteinogenic amino acid where the hydrogen on the

-

Mechanism: The gem-dimethyl group restricts

angles to -

Application: Insert Aib at non-interacting face positions to nucleate helicity in short peptides (<15 residues).

N-Methylation

Replacing the amide proton with a methyl group.

-

Mechanism:

-

Permeability: Removes a hydrogen bond donor, lowering the desolvation energy required to cross lipid membranes.

-

Stability: Sterically hinders protease access to the amide bond.

-

-

Application: "N-Methyl Scan" — systematically replacing residues to identify positions that tolerate methylation without disrupting target binding.

Experimental Protocol: Synthesis of Hindered Peptides

Coupling sterically hindered amino acids (Aib-to-Aib or N-Me-to-N-Me) is difficult using standard SPPS protocols. The following optimized protocol ensures high conversion.

Reagents of Choice:

-

Standard Hindered (Aib): DIC (Diisopropylcarbodiimide) + Oxyma Pure.[2]

-

Severely Hindered (N-Me to N-Me): HATU + HOAt or PyBroP.

Step-by-Step Protocol (0.1 mmol scale):

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[3]

-

Activation (The Critical Step):

-

Dissolve Fmoc-Aib-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF.

-

Add DIC (5 eq) and pre-activate for 2 minutes.

-

Note: For N-Me residues, use HATU (4 eq) / HOAt (4 eq) / DIEA (8 eq).

-

-

Coupling:

-

Add activated solution to resin.[4]

-

Microwave Assistance (Recommended): Heat to 75°C (30W) for 10 minutes.

-

Alternative (Manual): Double couple at RT for 2 hours each.

-

-

Monitoring: Perform a Chloranil test (for secondary amines) rather than Kaiser test.

-

Capping: Acetylate unreacted amines with Ac2O/DIEA/DMF to prevent deletion sequences.

Part 3: Global Constraints (Hydrocarbon Stapling)

Stapling involves incorporating two

Synthesis Workflow: RCM on Solid Phase

Figure 2: Solid-phase synthesis workflow for hydrocarbon stapled peptides.

Detailed RCM Protocol:

-

Assembly: Synthesize the linear peptide using the Hindered Protocol (above) for the olefinic amino acids (

). Do not remove the N-terminal Fmoc group yet (prevents N-terminal coordination with Ruthenium). -

Solvent Exchange: Wash resin 3x with DCM, then 3x with 1,2-Dichloroethane (DCE). Crucial: DMF poisons the Grubbs catalyst.

-

Catalyst Preparation: Dissolve Grubbs I Catalyst (20 mol% relative to resin loading) in degassed DCE (approx 10 mM concentration).

-

Reaction: Add catalyst solution to resin.[4] Bubble

through the solution or shake gently for 2 hours at room temperature. -

Iteration: Drain and repeat the catalyst addition step to ensure completion (>95% conversion).

-

Wash: Wash extensively with DCE, then DCM, then DMF.

-

Final Deprotection: Remove N-terminal Fmoc and proceed to cleavage.

Part 4: Quantitative Impact & Data

The following table summarizes the typical performance gains observed when transitioning from a linear peptide to a constrained analog. Data represents a composite of validated studies (e.g., p53/MDM2 inhibitors, BID SAHB).

| Parameter | Linear Peptide (Native) | Constrained Peptide (Stapled/Aib) | Fold Improvement | Mechanism of Action |

| Helicity (%) | < 15% (Random Coil) | > 60 - 90% | 4x - 6x | Entropy reduction via covalent cross-link or steric lock. |

| Binding Affinity ( | 200 - 500 nM | 10 - 50 nM | 10x - 20x | Pre-organized structure reduces |

| Proteolytic Stability ( | < 15 minutes | > 4 - 12 hours | > 20x | Steric shielding of amide bonds; resistance to unfolding. |

| Cellular Uptake | Negligible | Moderate to High | Variable | Hydrophobic staple masks polar backbone; endosomal escape. |

Note: Improvements in cellular uptake are sequence-dependent. While stapling generally improves permeability, it often requires net positive charge or specific amphipathicity to ensure cytosolic access.

References

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Retrieved from [Link]

-

Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Nature Protocols.[5] Retrieved from [Link]

-

Banerjee, R., & Basu, G. (2002). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. ChemBioChem. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

Sources

A Technical Guide to (r)-a-(Fmoc-amino)cyclobutaneacetic Acid: Properties, Synthesis, and Application in Peptide Chemistry

This guide provides an in-depth technical overview of (r)-a-(Fmoc-amino)cyclobutaneacetic acid, a conformationally constrained amino acid analogue of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental properties, discuss stereoselective synthetic strategies, and detail its application in solid-phase peptide synthesis (SPPS), with a focus on the causal relationships behind experimental choices and the validation of protocols.

Core Properties and Stereochemical Considerations

(r)-a-(Fmoc-amino)cyclobutaneacetic acid is a non-proteinogenic amino acid characterized by a cyclobutane ring, which imparts significant conformational rigidity. This structural constraint is a valuable tool in peptidomimetic design and drug discovery, as it can pre-organize the peptide backbone, leading to enhanced biological activity and metabolic stability.

A critical point of clarification for researchers is the distinction between the (R)- and (S)-enantiomers, as well as structurally related compounds. While enantiomers share the same molecular weight, their stereochemistry can lead to vastly different biological activities.

| Property | Value | Source |

| Chemical Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid | N/A |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 351.41 g/mol | [1][2] |

| CAS Number | Not explicitly assigned for the (R)-enantiomer. The (S)-enantiomer is registered under CAS Number 1391630-31-1 .[1][2][3][4] | N/A |

It is imperative for researchers to verify the stereochemistry of their starting material, as the biological effects of peptides incorporating this amino acid are intrinsically linked to its three-dimensional structure. A related but distinct compound, Fmoc-1-amino-1-cyclobutane carboxylic acid, has a different structure and molecular weight (337.37 g/mol ) and is registered under CAS Number 885951-77-9.[5]

The Role of Conformational Constraint in Peptide Design

The incorporation of conformationally constrained amino acids, such as those containing a cyclobutane moiety, is a powerful strategy in medicinal chemistry.[6] Linear peptides often suffer from proteolytic degradation and possess a high degree of conformational flexibility, which can be detrimental to their binding affinity and selectivity for biological targets.

By introducing the rigid cyclobutane ring, the accessible conformational space of the peptide backbone is significantly reduced. This can lead to:

-

Enhanced Proteolytic Stability: The constrained structure can hinder the access of proteases to the peptide backbone, thereby increasing the in vivo half-life of the peptide.[7]

-

Improved Receptor Binding: Pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.[8]

-

Increased Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the target receptor, reducing off-target effects.[8]

The choice of the (R)- or (S)-enantiomer will dictate the specific dihedral angles of the peptide backbone, allowing for fine-tuning of the overall peptide conformation.

Caption: Impact of incorporating a constrained amino acid.

Stereoselective Synthesis of (r)-a-(Fmoc-amino)cyclobutaneacetic Acid

One common strategy involves the stereoselective cyclopropanation of dehydroamino acids, followed by ring expansion.[9] Another powerful method is the use of visible light-mediated [2+2] photocycloaddition of dehydroamino acids with olefins, which can provide access to a variety of substituted cyclobutane α-amino acids.[10] Furthermore, photobiocatalytic methods are emerging as a powerful tool for the asymmetric synthesis of non-canonical amino acids.[11]

The Fmoc protecting group is typically installed using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate) under basic conditions.[12] Careful control of the reaction conditions is necessary to avoid side reactions and ensure high purity of the final product.

Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

(r)-a-(Fmoc-amino)cyclobutaneacetic acid is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for the chemical synthesis of peptides.[13][14] The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Caption: General workflow for Fmoc-based SPPS.

Experimental Protocol: Manual Fmoc-SPPS

This protocol provides a general framework for the manual incorporation of (r)-a-(Fmoc-amino)cyclobutaneacetic acid into a peptide sequence. The specific resin and coupling reagents may be varied depending on the desired C-terminus and the sequence context.[15]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide, Wang or 2-chlorotrityl for a C-terminal carboxylic acid) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[14][15]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[15][16]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vial, dissolve 3-5 equivalents of (r)-a-(Fmoc-amino)cyclobutaneacetic acid and a suitable coupling agent (e.g., HCTU, HATU) in DMF.

-

Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[13]

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

Characterization and Quality Control

The purity and identity of both the Fmoc-protected amino acid and the final peptide are paramount for reliable experimental outcomes.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized (r)-a-(Fmoc-amino)cyclobutaneacetic acid.[17]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the Fmoc-amino acid and to confirm the mass of the final peptide.[18]

-

HPLC: Analytical RP-HPLC is used to assess the purity of the Fmoc-amino acid and the final peptide. Chiral HPLC may be necessary to determine the enantiomeric excess of the synthesized amino acid.

High purity of the Fmoc-amino acid starting material is crucial, as impurities can lead to the formation of deletion or truncated peptide sequences during SPPS.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Incorporation of conformationally constrained beta-amino acids into peptides. [Link]

-

Fmoc Solid-Phase Peptide Synthesis. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

-

Constrained beta-amino acid-containing miniproteins. [Link]

-

Constrained Peptides as Miniature Protein Structures. [Link]

-

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]

-

Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]

-

Conformationally Constrained Amino Acids in Peptide Design. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

-

Structure of cyclobutane-based hybrid peptides subjected to study. [Link]

-

1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]

-

(S)-a-(Fmoc-amino)cyclobutaneacetic acid | CAS#:1391630-31-1 | Chemsrc. [Link]

-

Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... - ResearchGate. [Link]

-

17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

-

Stereoselective amino acid synthesis by photobiocatalytic oxidative coupling. [Link]

-

Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. [Link]

-

Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. [Link]

-

Fmoc - Lokey Lab Protocols. [Link]

-

Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

-

(PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

(PDF) Methods for Removing the Fmoc Group. [Link]

-

peptide nmr. [Link]

Sources

- 1. (S)-α-(fmoc-amino)-cyclobutaneacetic acid | CymitQuimica [cymitquimica.com]

- 2. (S)-a-(Fmoc-amino)cyclobutaneacetic acid 98% | CAS: 1391630-31-1 | AChemBlock [achemblock.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. (S)-a-(Fmoc-amino)cyclobutaneacetic acid | CAS#:1391630-31-1 | Chemsrc [chemsrc.com]

- 5. Fmoc-1-amino-1-cyclobutane carboxylic acid | CAS 885951-77-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. Stereoselective amino acid synthesis by photobiocatalytic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. chem.uci.edu [chem.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Fmoc-Amino Acids

[1]

Audience:Executive Summary

Steric hindrance remains the primary cause of deletion sequences and low crude purity in SPPS. When coupling

This guide evaluates and protocols the most effective coupling systems for these "difficult" junctions: HATU , COMU , and DIC/Oxyma Pure . We provide a decision framework to balance reactivity with racemization suppression and detail the TFFH method for extreme hindrance (e.g., Aib-Aib junctions).

The Steric Challenge: Mechanistic Context

Steric bulk at the

-

The Kinetic Trap: If the coupling rate (

) is slower than the rate of active ester decomposition or oxazolone formation ( -

The Solution: Reagents that generate "super-active" esters (7-azabenzotriazole or oxime esters) accelerate

by orders of magnitude, outcompeting side reactions.

Visualization: Reagent Selection Logic

The following decision tree guides the selection of coupling reagents based on the specific type of hindrance and racemization risk.

Figure 1: Decision matrix for selecting coupling reagents based on sequence difficulty and chemical sensitivity.

Comparative Analysis of Top Reagents

HATU (The Gold Standard)

-

Chemistry: Generates the OAt-active ester.[1] The pyridine nitrogen in the 7-position provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating aminolysis.

-

Best For: Aib, N-methyl amino acids, macrocyclizations.

-

Drawback: High cost; if base (DIPEA) is excessive, it can cause guanidinylation (capping) of the N-terminus.

COMU (The Modern Superior)

-

Chemistry: Based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Safer than benzotriazoles (non-explosive).[2]

-

Best For: General hindered couplings. Often matches or exceeds HATU efficiency with lower epimerization data.[2]

-

Unique Feature: Visual monitoring—change of color during reaction.[3][4] Soluble in DMF and stable.

DIC / Oxyma Pure (The Green Workhorse)

-

Chemistry: Carbodiimide activation with an oxime additive.

-

Best For: Preventing racemization (Cys/His) and standard automated synthesis.

-

Limitation: Slower activation than uronium salts (HATU/COMU), making it less ideal for extreme hindrance like Aib-Aib unless microwave heating is used.

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

-

Chemistry: Generates Amino Acid Fluorides in situ.[1]

-

Best For: The "Nuclear Option" for Aib-Aib or N-Me-Aib junctions. Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky active esters.

Experimental Protocols

Protocol A: High-Power Coupling (HATU/COMU)

Use for: Aib, Val, Ile, N-Me-AA (Single coupling usually sufficient; double for difficult cases).

-

Reagent Prep:

-

Dissolve Fmoc-AA-OH (4.0 eq) and HATU or COMU (3.9 eq) in dry DMF (concentration 0.2–0.4 M).

-

Note: Use slightly less coupling reagent than AA to prevent guanidinylation.

-

-

Activation:

-

Add DIPEA (8.0 eq) to the mixture.

-

Crucial: Activate for exactly 30–60 seconds before adding to resin. Prolonged activation leads to epimerization.

-

-

Coupling:

-

Wash: DMF (3x), DCM (3x).

Protocol B: Low-Racemization Coupling (Cys/His)

Use for: Sterically hindered residues that are also prone to racemization (e.g., Fmoc-His(Trt)-OH coupled to a bulky resin).

-

Reagent Prep:

-

Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

-

Activation:

-

Add DIC (3.0 eq).

-

Pre-activation: Allow to react for 2–3 minutes to form the active ester.

-

Alternative Base: If using COMU, use TMP (2,4,6-trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker, bulkier base that significantly reduces proton abstraction from the

-carbon.

-

-

Coupling:

-

Agitate for 60 minutes at RT.

-

Do NOT heat Cys or His couplings.

-

Protocol C: The "Nuclear Option" (TFFH for Aib-Aib)

Use for: Contiguous Aib residues or N-Me-AA to N-Me-AA.

-

Reagent Prep:

-

Dissolve Fmoc-AA-OH (5.0 eq) and TFFH (5.0 eq) in dry DCM or DMF.

-

-

Activation:

-

Add DIPEA (10.0 eq).

-

Activate for 20–30 minutes (Acid fluorides form slower than active esters but are more stable).

-

-

Coupling:

Performance Comparison Data

| Feature | HATU | COMU | DIC / Oxyma | TFFH |

| Coupling Efficiency (Hindered) | Excellent | Excellent | Good | Superior (Aib-Aib) |

| Racemization Suppression | Moderate (Base dependent) | High | Very High | Moderate |

| Solubility | Good | Excellent | Excellent | Good |

| Safety | Explosive (HOAt byproduct) | Safe (Non-explosive) | Safe | Corrosive (HF) |

| Cost | High | Moderate | Low | Moderate |

| Stability in Solution | Low (Use immediately) | Moderate | High | High |

Mechanistic Visualization: Uronium Activation

Understanding the activation pathway helps in troubleshooting. The diagram below illustrates why COMU/HATU are faster but risky if base is mishandled.

Figure 2: Activation pathway of Uronium salts. Note the side reaction path: if the Carboxylate is not present in excess or pre-activated correctly, the resin amine can attack the reagent directly, terminating the chain.

Troubleshooting "Difficult" Couplings

-

Incomplete Coupling (Kaiser Test Positive):

-

Cause: Aggregation of the peptide chain on the resin (beta-sheet formation).

-

Fix: Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use Pseudoproline dipeptides to disrupt structure.

-

Fix: Double couple: First with DIC/Oxyma, second with HATU/DIPEA.[7]

-

-

Racemization Observed:

-

Cause: High base concentration or temperature.

-

Fix: Switch to Protocol B . Use Collidine (TMP) instead of DIPEA. Cool activation to 0°C for the first 5 minutes.

-

-

Precipitation in Reaction Vessel:

-

Cause: Urea byproducts (from DCC/DIC) or low solubility of protected AA.

-

Fix: Switch to COMU (highly soluble byproducts). Ensure DMF is fresh and amine-free.

-

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Carpino, L. A., et al. (1990). The 1-Hydroxy-7-azabenzotriazole-based Carbonium Salt (HATU). Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Carpenter, R. L., et al. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[8][1][2][3][9][10][11] The Journal of Organic Chemistry, 85, 2020. Link

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

protocol for manual solid-phase synthesis with Fmoc-(R)-Caa-OH

Application Note: Manual Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Non-Canonical Amino Acids Focus: Protocol for Fmoc-(R)-Cha-OH and Analogous Hydrophobic Residues

Executive Summary & Scope

This application note details the manual solid-phase synthesis protocol for incorporating Fmoc-(R)-Caa-OH (specifically targeting sterically hindered derivatives such as Fmoc-(R)-Cha-OH [3-Cyclohexyl-D-alanine] or similar hydrophobic non-canonical amino acids).

The incorporation of (R)-configured, bulky hydrophobic residues presents two distinct chemical challenges:

-

Steric Hindrance: The bulky side chain (e.g., cyclohexyl) impedes the nucleophilic attack of the resin-bound amine on the activated carboxylate.

-

Racemization Risk: Activated (R)-amino acids are susceptible to base-catalyzed enolization, potentially reverting to the (S)-form or forming a racemic mixture, thereby compromising the biological activity of the final peptide.

This protocol utilizes a DIC/Oxyma Pure activation strategy, which offers superior suppression of racemization compared to classical HBTU/DIEA methods while maintaining high coupling efficiency for hindered systems.

Materials & Reagents

| Component | Specification | Function |

| Amino Acid | Fmoc-(R)-Cha-OH (or Fmoc-(R)-Caa-OH analog) | Building block (Target). |

| Resin | Rink Amide MBHA or Wang Resin (0.3–0.6 mmol/g) | Solid support. Low loading is preferred for difficult sequences to reduce aggregation. |

| Activator | DIC (N,N′-Diisopropylcarbodiimide) | Carbodiimide coupling agent. |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Racemization suppressant; safer alternative to HOBt/HOAt. |

| Deprotection | 20% Piperidine in DMF (v/v) | Removal of Fmoc group. |

| Solvent | DMF (N,N-Dimethylformamide), Peptide Grade | Main reaction solvent. |

| Wash Solvent | DCM (Dichloromethane) | Resin swelling and shrinking. |

| Scavengers | TIPS (Triisopropylsilane) | Cation scavenger during cleavage. |

Experimental Workflow: The Logic of "Difficult" Couplings

The standard SPPS cycle must be modified for Fmoc-(R)-Caa-OH. We employ a "Double Coupling" strategy by default to ensure complete conversion despite steric bulk.

Diagram 1: Optimized SPPS Cycle for Hindered Residues

This flowchart illustrates the decision logic for handling the (R)-Caa residue versus standard amino acids.

Caption: Decision tree for manual SPPS emphasizing the double-coupling requirement for sterically hindered Fmoc-(R)-Caa-OH residues.

Detailed Protocol

Step 1: Resin Preparation

-

Weigh the appropriate amount of resin (e.g., 200 mg of Rink Amide MBHA, 0.5 mmol/g loading = 0.1 mmol scale).

-

Place in a manual synthesis vessel (fritted syringe or glass reaction vessel).

-

Swelling: Add DCM (3 mL) and shake gently for 30 minutes. Drain.

-

Wash with DMF (3 x 3 mL).

Step 2: Fmoc Deprotection

-

Add 20% Piperidine in DMF (3 mL).

-

Agitate for 5 minutes . Drain.

-

Add fresh 20% Piperidine in DMF (3 mL).

-

Agitate for 15 minutes . Drain.

-

Critical Wash: Wash thoroughly to remove piperidine, which can cause premature cleavage or racemization during the next coupling.

-

DMF (5 x 3 mL)

-

DCM (3 x 3 mL)

-

DMF (3 x 3 mL)

-

-

Validation: Perform a Kaiser Test (Ninhydrin). The beads should turn dark blue (positive for free amines).

Step 3: Activation & Coupling of Fmoc-(R)-Caa-OH

Rationale: We use DIC/Oxyma because it generates the active ester at a lower pH than HATU/DIEA, significantly reducing the risk of racemizing the sensitive (R)-stereocenter.

-

Calculate Stoichiometry: Use a 3-fold molar excess relative to the resin loading.

-

Example (0.1 mmol scale): 0.3 mmol Amino Acid.

-

-

Dissolution: Dissolve 0.3 mmol Fmoc-(R)-Caa-OH and 0.3 mmol Oxyma Pure in minimal DMF (approx. 1.5–2.0 mL).

-

Note: Ensure complete dissolution. If the hydrophobic amino acid is stubborn, add a small amount of DCM or NMP.

-

-

Activation: Add 0.3 mmol DIC (approx. 47 µL) to the amino acid/Oxyma solution.

-

Pre-activation: Allow to react for 2–3 minutes (solution may turn yellow/orange). Do not exceed 5 minutes to avoid side reactions.

-

-

Coupling: Transfer the activated solution to the resin.

-

Agitation: Shake at room temperature for 60–90 minutes .

-

Drain and Wash: Drain solvent and wash with DMF (3 x 3 mL).

Step 4: Mandatory Double Coupling (For (R)-Caa)

Due to the steric bulk of the Cyclohexyl/Caa side chain, single coupling is often insufficient.

-

Repeat the activation steps (Step 3) with fresh reagents (Amino Acid, Oxyma, DIC).

-

Add to resin and agitate for another 60 minutes .

-

Wash: DMF (5x), DCM (3x).

Step 5: Validation (Kaiser Test)

-

Take a few beads of resin in a small glass tube.

-

Add 2 drops each of: Ninhydrin, Phenol, and Potassium Cyanide (in pyridine).

-

Heat at 100°C for 5 minutes.

-

Result:

-

Colorless/Yellow: Coupling complete (99%+). Proceed.

-

Blue: Incomplete coupling. Do NOT proceed. Perform a third coupling using HATU/HOAt/DIEA (1:1:2 eq) for 45 mins as a "hard" coupling alternative, or cap unreacted amines with Acetic Anhydride to prevent deletion sequences.

-

Mechanistic Insight: Preventing Racemization

The integrity of the (R)-isomer is the primary quality attribute. Racemization occurs via the oxazolone mechanism, which is base-catalyzed.

Diagram 2: Racemization Pathway & Mitigation

This diagram details how base (DIEA) promotes racemization and why the DIC/Oxyma route is preferred.

Caption: Mechanism showing the risk of alpha-proton abstraction by tertiary bases (DIEA) leading to racemization, and the preference for base-free carbodiimide coupling.

Cleavage & Isolation

-

Wash resin with DCM (5x) and dry under nitrogen.

-

Prepare Cleavage Cocktail: 95% TFA / 2.5% TIPS / 2.5% H₂O .

-

Note: If the peptide contains Cys or Met, add 2.5% EDT (Ethanedithiol).

-

-

Add cocktail to resin (10 mL per gram of resin). Shake for 2–3 hours .

-

Filter resin and precipitate filtrate in cold Diethyl Ether (-20°C).

-

Centrifuge, wash pellet with ether (2x), and dry.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Key Insight: Establishes Oxyma/DIC as a superior alternative to HOBt/DIC for preventing racemiz

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

- Key Insight: Comprehensive review on protecting group stability and side reactions.

-

Shelton, P. T., & Jensen, K. J. (2013). Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41. Link

- Key Insight: Standard protocols for manual SPPS and troubleshooting difficult sequences.

-

Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

- Key Insight: Discusses thermal effects on aggregation, relevant if the user chooses to heat the reaction (microwave) for Fmoc-(R)-Caa-OH.

Application Notes and Protocols: Orthogonal Protection Strategies Compatible with Fmoc-(R)-Caa-OH in Peptide Synthesis

Introduction: Navigating the Synthesis of Peptides Incorporating the Novel Amino Acid (R)-Caa

The advent of solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, therapeutic development, and materials science. The Fmoc/tBu strategy stands as the cornerstone of modern SPPS, prized for its mild reaction conditions and high fidelity.[1] This guide provides an in-depth exploration of orthogonal protection strategies specifically tailored for the incorporation of the novel amino acid, Fmoc-(R)-Caa-OH.

For the purpose of this technical guide, and in the absence of a specified structure for the side chain of (R)-Caa, we will proceed under the common assumption that its side chain is protected by an acid-labile group, such as a tert-butyl (tBu) ether, ester, or carbamate. This is the most prevalent and compatible strategy within the Fmoc framework.[2][3] Researchers utilizing (R)-Caa with a side chain protected by a group labile to other conditions (e.g., photolabile, fluoride-labile) will need to adapt the final cleavage protocols accordingly, while the core principles of Fmoc-based chain elongation will remain the same.

This document will furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully incorporate Fmoc-(R)-Caa-OH into peptide sequences, ensuring the integrity of the final product through a robust orthogonal protection scheme.

The Principle of Orthogonality in Fmoc-Based SPPS

In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1] The elegance of the Fmoc/tBu strategy lies in its near-perfect orthogonality.[2][3]

The synthesis cycle hinges on two key deprotection steps, each targeting a different type of protecting group with high selectivity:

-

N-α-Amino Group Deprotection: The N-terminus of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is efficiently removed by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][5]

This orthogonal scheme allows for the iterative and controlled elongation of the peptide chain, preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high purity.

Diagram of the Orthogonal Fmoc/tBu Strategy

Caption: Orthogonal deprotection workflow in Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: Fmoc Deprotection

This protocol details the removal of the N-terminal Fmoc group from the resin-bound peptide, a critical step before the coupling of the next amino acid.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, ACS grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

Procedure:

-

Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

-

Initial Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[8] Drain the solution. The formation of the dibenzofulvene-piperidine adduct often imparts a yellow color to the solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution to the resin. Continue agitation for 10-15 minutes at room temperature.[5] Causality Note: A two-step deprotection ensures complete removal of the Fmoc group, especially for sterically hindered residues or in longer peptide sequences where aggregation can slow down the reaction.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. Trustworthiness Check: Incomplete washing can lead to neutralization of the subsequent activated amino acid, resulting in failed coupling. A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 2: Coupling of Fmoc-(R)-Caa-OH

This protocol describes the activation and coupling of Fmoc-(R)-Caa-OH to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin (from Protocol 1)

-

Fmoc-(R)-Caa-OH

-

Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

DMF, peptide synthesis grade

Procedure:

-

Activation Solution: In a separate vial, dissolve Fmoc-(R)-Caa-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes. Expertise Insight: The equivalents of reagents may need to be optimized for the specific (R)-Caa residue, especially if it is sterically hindered.

-

Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test or other ninhydrin-based test. A negative result (e.g., colorless or yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 3: Final Cleavage and Side-Chain Deprotection

This protocol details the final step where the synthesized peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed.

Materials:

-

Fully synthesized, N-terminally deprotected peptide-resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Scavengers: e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT). The choice of scavengers depends on the peptide sequence (see Table 1).

-

Cold diethyl ether

Cleavage Cocktail Preparation:

| Peptide Contains | Recommended Cocktail | Composition (v/v/v) | Rationale |

| Trp, Met, Tyr, Cys | Reagent K | TFA/water/phenol/thioanisole/EDT | A robust, general-purpose cocktail for sensitive residues. |

| Trp(Boc), Arg(Pbf/Pmc) | TFA/TIS/water | 95:2.5:2.5 | A less odorous and toxic option when specific protecting groups are used. |

| Cys(Trt) | TFA/TIS/EDT/water | 94:1:2.5:2.5 | EDT aids in the removal of the trityl group from cysteine. |

| No sensitive residues | TFA/water | 95:5 | Simplest cocktail for robust peptide sequences. |

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the appropriate cleavage cocktail to the dry resin in a fume hood (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. Causality Note: Scavengers are critical to "trap" the highly reactive cationic species generated from the cleavage of tert-butyl and other protecting groups, preventing them from modifying sensitive amino acid side chains like tryptophan and methionine.[9]

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. The peptide will precipitate as a white solid.

-

Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Decant the ether. Wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Diagram of the Final Cleavage Process

Caption: Workflow for the final cleavage and deprotection of the synthetic peptide.

Conclusion

The successful synthesis of peptides containing novel amino acids like (R)-Caa is predicated on a deep understanding and meticulous application of orthogonal protection strategies. The Fmoc/tBu approach offers a robust and versatile framework for this purpose. By adhering to the detailed protocols for Fmoc deprotection, coupling, and final acidolytic cleavage, researchers can confidently incorporate Fmoc-(R)-Caa-OH into their target sequences. The causality-driven explanations and validation checks embedded within these protocols are designed to empower scientists to troubleshoot and optimize their synthetic efforts, ultimately accelerating the discovery and development of novel peptide-based molecules.

References

-

N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

- Methods for Removing the Fmoc Group. Fields, G. B. & Noble, R. L. (1990). Int. J. Peptide Protein Res., 35, 161-214. (Link provided is to a general methods chapter, specific article may require subscription).

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

-

orthogonal protecting groups peptide synthesis Fmoc and tBu are orthogonal. asbggw.wiki. [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]

-

Peptide synthesis. Wikipedia. [Link]

-

Amino Acid Sidechain Deprotection. AAPPTEC. [Link]

-

FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC. [Link]

-

What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. genscript.com [genscript.com]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

how to overcome failed coupling of Fmoc-(R)-cyclobutaneacetic acid

The following technical guide is structured as a specialized support resource for researchers encountering difficulties with the solid-phase synthesis of peptides containing Fmoc-(R)-cyclobutaneacetic acid (often referred to as Fmoc-cyclobutylglycine or related non-canonical analogs).

Topic: Overcoming Failed Coupling of Fmoc-(R)-Cyclobutaneacetic Acid Ticket ID: #SPPS-CYC-001 Responder: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic

The Problem: Coupling Fmoc-(R)-cyclobutaneacetic acid is notoriously difficult due to the steric bulk of the cyclobutane ring directly adjacent to the reacting center. This steric shielding prevents the nucleophilic attack of the resin-bound amine on the activated carbonyl, leading to:

-

Incomplete Coupling: Deletion sequences (Des-X) in the final product.

-

Slow Kinetics: Extended reaction times allow for competing side reactions (e.g., hydrolysis of the active ester).

-

Racemization: Prolonged activation times with strong bases (like DIEA) can compromise the chiral integrity of the (R)-center.

Immediate Action Required: Stop using standard HBTU/HCTU protocols. These reagents are insufficient for this specific steric profile. You must upgrade to high-efficiency coupling cocktails (HATU or COMU) and optimize the solvent/temperature parameters.

Diagnostic Workflow

Before altering your chemistry, confirm the root cause of the failure using this decision matrix.

Figure 1: Diagnostic decision tree for identifying the specific failure mode during non-canonical amino acid coupling.

Technical Deep Dive: The "Why" and "How"

The Steric Barrier

The cyclobutane ring is a rigid, puckered structure. Unlike flexible alkyl chains (like in Leucine), the cyclobutane ring does not "fold away" easily. When attached to the

The Solution: 7-Azabenzotriazole (HOAt) Effect Standard reagents generate OBt esters (using HOBt). For cyclobutane derivatives, you must use HATU or COMU .

-

Mechanism: HATU generates an OAt ester .[1] The nitrogen atom in the pyridine ring of HOAt provides an "anchimeric assistance" (neighboring group effect) via hydrogen bonding to the incoming amine. This pulls the amine closer to the electrophilic center, effectively forcing the reaction to proceed despite the steric wall [1].

Solvent Effects

Cyclobutane derivatives are highly hydrophobic. Standard DMF may not fully solvate the growing peptide chain if it contains this residue, leading to "on-resin precipitation."

-

Recommendation: Use NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF/DCM (1:1) . DCM helps solvate the hydrophobic protected segments, while DMF/NMP solvates the polar backbone.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Microwave Assisted)

Best for: High-throughput synthesis, difficult sequences, and minimizing aggregation.

Reagents:

-

Coupling Reagent: HATU (0.95 eq relative to AA)

-

Additive: HOAt (0.95 eq) - Optional but recommended for extreme sterics.

-

Base: DIEA (2.0 eq)

-

Amino Acid: Fmoc-(R)-cyclobutaneacetic acid (4.0 eq)

-

Solvent: NMP

Step-by-Step:

-

Dissolution: Dissolve the Amino Acid and HATU in NMP.

-

Activation: Add DIEA to the mixture. Do not pre-activate for > 1 minute (risk of epimerization).

-

Coupling: Add immediately to the resin.

-

Microwave: Ramp to 75°C over 2 minutes; hold at 75°C for 5 minutes (25-30W power).

-

Note: If Cysteine or Histidine is present, limit temp to 50°C to prevent racemization.

-

-

Wash: DMF (3x), DCM (3x), DMF (3x).

Protocol B: The "Safe Mode" (Room Temperature)

Best for: Situations where racemization is a critical concern or microwave is unavailable.

Reagents:

-

Coupling Reagent: DIC (Diisopropylcarbodiimide)[2]

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

-

Base: None (Base-free coupling reduces racemization risk) [2].

Step-by-Step:

-

Dissolution: Dissolve Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF/DCM (1:1).

-

Activation: Add DIC (3.0 eq). Allow to activate for 2 minutes.

-

Coupling: Add to resin. Agitate at Room Temperature for 2 to 4 hours .

-

Monitoring: Perform a Kaiser Test. If positive, proceed to Double Coupling .

Data Comparison: Coupling Efficiency

| Parameter | Standard (HBTU/DIEA) | Optimized (HATU/Microwave) | Safe Mode (DIC/Oxyma) |

| Coupling Time | 60 min | 5 min | 120-240 min |

| Purity (Crude) | < 60% (Deletion products) | > 92% | ~ 85% |

| Racemization | High (if prolonged) | Low (due to speed) | Lowest |

| Aggregation Risk | High | Low (Thermal disruption) | Medium |

Visualizing the Optimized Workflow

Figure 2: Optimized microwave-assisted coupling workflow for sterically hindered cyclobutane amino acids.

Frequently Asked Questions (FAQs)

Q: I see a "doublet" peak in my HPLC after coupling this residue. Is it racemized? A: It is possible. Cyclobutane derivatives can be prone to racemization if pre-activated for too long in the presence of base.

-

Verification: Co-inject with a standard of the (S)-enantiomer if available.

-

Fix: Switch to Protocol B (DIC/Oxyma) . This "neutral" pH coupling minimizes proton abstraction from the alpha-carbon [3].

Q: The Kaiser test is ambiguous (faint blue). Should I recouple? A: Yes. With sterically hindered residues, a faint positive often indicates that 5-10% of the amines are still free. This will result in significant deletion impurities. Perform a second coupling using a different solvent system (e.g., if you used DMF, use DCM for the second round to swell the resin differently).

Q: Can I use PyBOP instead of HATU? A: PyBOP is excellent but generally slower than HATU for extremely hindered systems. If you must use PyBOP, ensure you add HOAt as an additive to mimic the HATU mechanism.

Q: My peptide precipitated on the resin after adding this residue. Why? A: The cyclobutane ring is hydrophobic and can induce beta-sheet aggregation.

-

Fix: Add pseudoproline dipeptides in subsequent steps or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100 or Ethylene Carbonate) for washes and coupling [4].

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Albericio, F., & Bomer, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Organic Process Research & Development.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41.

Sources

Technical Support Center: Optimizing Cleavage of Peptides with Constrained Amino Acids

Welcome to the Technical Support Center for peptide cleavage optimization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the cleavage of peptides containing constrained amino acids. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying principles to empower you in your experimental design.

Introduction: The Challenge of Steric Hindrance in Peptide Cleavage

Constrained amino acids, such as α-aminoisobutyric acid (Aib) and pseudoproline dipeptides, are invaluable tools in modern peptide design. They offer enhanced metabolic stability, enforce specific secondary structures like helices, and can even improve cell permeability.[1][2][3] However, the very properties that make them desirable also introduce significant challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). The steric bulk of these residues can hinder the access of cleavage reagents, leading to incomplete deprotection, low yields, and a host of side reactions.[4][5]

This guide provides a structured approach to troubleshooting common issues encountered when cleaving peptides with constrained residues. We will explore the causality behind these challenges and offer field-proven protocols to overcome them.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Incomplete Cleavage and Low Yield

Symptom: After the standard cleavage time, a significant amount of peptide remains attached to the resin, or the yield of the desired peptide is unexpectedly low.

Root Cause Analysis:

The primary reason for incomplete cleavage is often the steric hindrance imposed by constrained amino acids near the C-terminus or throughout the peptide sequence. This hindrance can physically block the access of trifluoroacetic acid (TFA) to the acid-labile linker of the resin.[4] Additionally, peptide aggregation on the solid support, a common issue with hydrophobic and structured peptides, can further exacerbate this problem.[4][6]

Solutions and Protocols:

-

Extended Cleavage Time: The simplest approach is to increase the duration of the TFA treatment. For peptides with multiple constrained residues, cleavage times may need to be extended from the standard 2-3 hours up to 6 hours or even longer in some cases.[7] It is advisable to perform a time-course study on a small scale to determine the optimal cleavage time.[8][9]

-

Elevated Temperature: Cautiously increasing the cleavage temperature to 30-40°C can enhance the reaction kinetics. However, this should be done with care as elevated temperatures can also increase the rate of side reactions, such as aspartimide formation.[10]

-

Optimized Cleavage Cocktails: A standard cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may not be sufficient.[8][9] The choice of scavengers is critical and should be tailored to the peptide sequence.[11]

-

For Peptides with Trp, Met, Cys, Tyr: These residues are susceptible to alkylation by carbocations generated during cleavage.[11] The addition of scavengers like 1,2-ethanedithiol (EDT) or thioanisole is recommended.[12][13]

-

"Odorless" Options: For labs where the odor of thiols is a concern, "Reagent B" (TFA/phenol/water/TIS) can be an effective alternative, though it may not prevent methionine oxidation.[14]

-

-

Stronger Acidic Conditions: For particularly stubborn cleavages, stronger acid systems can be employed. A combination of TFA and trifluoromethanesulfonic acid (TFMSA) can be effective, but this approach increases the risk of side reactions and should be used judiciously.[15][16]

Workflow for Optimizing Cleavage of a Sterically Hindered Peptide:

Sources

- 1. lifetein.com [lifetein.com]

- 2. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

double coupling strategy for Fmoc-(R)-Caa-OH in difficult sequences

Technical Support Center: Advanced Coupling Strategies for Fmoc-(R)-Caa-OH

Topic Overview: The "Caa" Challenge

Subject: Fmoc-(R)-Caa-OH (specifically referring to Fmoc-C

The Challenge:

The incorporation of C

Technical Verdict: Standard DIC/Oxyma protocols often result in deletion sequences.[1] A Double Coupling Strategy utilizing high-efficiency uronium/phosphonium reagents (HATU, PyOxim) and elevated temperature is the industry standard for these residues.[1]

Module 1: Strategic Decision Framework

Before initiating synthesis, review this logic flow to determine the necessary aggression level for your coupling.

Caption: Decision tree for selecting coupling stringency based on sequence difficulty and monitoring results.

Module 2: The "Asymmetric" Double Coupling Protocol

Why this works: Simply repeating the same reaction (Symmetric Double Coupling) often stalls at the same equilibrium point. "Asymmetric" coupling changes the activation chemistry in the second round to access different reactive intermediates and solvent shells.

Step-by-Step Methodology

Reagents Required:

-

Activator A: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

-

Activator B: PyOxim (or PyBOP if PyOxim is unavailable)[1]

-

Solvent: DMF (N,N-Dimethylformamide) - Anhydrous[1]

Protocol:

-

Coupling 1 (The Workhorse):

-

Assessment:

-

Coupling 2 (The Closer):

-

Switch Reagent: Use 4.0 eq Fmoc-(R)-Caa-OH + 3.9 eq PyOxim + 8.0 eq DIEA.[1]

-

Rationale: PyOxim generates a different active ester profile and is often more stable at higher temperatures than HATU.[1]

-

Reaction: Add to resin.[1][2][3][5][6][7] Agitate for 45-60 minutes at 50°C - 75°C .

-

Note on Heat: Since (R)-Caa is

-disubstituted (no

-

-

Final Wash & Cap:

Module 3: Comparative Data & Reagent Selection

The following table summarizes why HATU/PyOxim are preferred over standard DIC methods for this specific application.

| Coupling Reagent | Mechanism | Suitability for (R)-Caa-OH | Pros | Cons |

| DIC / Oxyma | Carbodiimide | Low to Medium | Low racemization risk; cheap.[1] | Too slow for tetrasubstituted carbons; often yields <80% conversion.[1] |

| HATU / HOAt | Uronium (Azabenzotriazole) | High | Fastest kinetics; HOAt "neighboring group effect" boosts coupling.[1] | Expensive; risk of guanidinylation if left too long (>2h).[1] |

| PyOxim / PyBOP | Phosphonium | High | Extremely stable at high heat (microwave); no guanidinylation risk.[1] | PyBOP produces carcinogenic HMPA byproduct (PyOxim is the safer alternative). |

Module 4: Troubleshooting & FAQs

Q1: The coupling worked, but now I can't remove the Fmoc group. Why?

A: This is a classic issue with C

-

Solution: Switch from standard 20% Piperidine to 20% Piperidine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger, smaller base that can penetrate the steric shield.

-

Warning: DBU can cause aspartimide formation if Asp/Asn are present in the sequence. If so, limit DBU exposure to short bursts (3 x 3 min).

Q2: I see a "deletion sequence" (Molecular Weight minus Caa) in my mass spec.

A: This confirms incomplete coupling.[1][2]

-

Root Cause: Likely aggregation of the peptide chain before the Caa coupling.

-

Fix: Use "Magic Mixture" for the coupling solvent: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 0.4M LiCl.[1] Chaos-inducing salts (LiCl) break up hydrogen bond networks (beta-sheets) on the resin [2].[1]

Q3: Can I use microwave irradiation for Fmoc-(R)-Caa-OH?

A: Yes, and it is highly recommended.[1]

-

Scientific Basis: Unlike standard amino acids (like Fmoc-Cys-OH or Fmoc-His-OH) which are prone to racemization at high heat,

-disubstituted amino acids lack the acidic -

Protocol: 75°C for 5-10 minutes is often more effective than 2 hours at room temperature [3].[1]

Q4: The Kaiser test is ambiguous (reddish-brown instead of blue).

A: This is common with Proline or N-methylated residues preceding the Caa.[1]

-

Fix: Use the Chloranil Test or Acetaldehyde/Chloranil Test . These are specific for secondary amines. Alternatively, perform a "micro-cleavage": cleave a few beads with TFA and check by HPLC/MS immediately to verify coupling before proceeding.

References

-

Beissner, M. et al. (2023).[1] Using double coupling to improve your peptide synthesis.[1][6][7][9] Biotage Blog.[1] Link

-

Sigma-Aldrich. (n.d.).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guides.[1] Link

-

BenchChem. (2025).[1][2][4][8] Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-Aib-OH.Link[1]

-

Albericio, F. et al. (2018).[1] Peptide Synthesis: Methods and Protocols.[1][3][6] Humana Press.[1] (Standard Reference for HATU/HOAt mechanisms).

Sources

- 1. FMoc-L-Allylglycine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. biotage.com [biotage.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biotage.com [biotage.com]

managing steric hindrance of Fmoc-cyclobutaneacetic acid in SPPS

Technical Support Center: High-Fidelity SPPS of Fmoc-Cyclobutaneacetic Acid & Analogs

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Managing Steric Hindrance & Conformational Rigidity in SPPS

Executive Summary: The Steric Challenge

Fmoc-cyclobutaneacetic acid and its analogs (such as Fmoc-1-aminocyclobutane-1-carboxylic acid, Ac4c) present a dual challenge in Solid-Phase Peptide Synthesis (SPPS):

-

Steric Shielding: The cyclobutane ring acts as a rigid shield. If the amino group is directly attached to the ring (as in Ac4c), nucleophilicity is drastically reduced. If the carboxylic acid is attached via a methylene spacer (acetic), the flexibility is low, leading to difficult "induced fit" during coupling.

-

Aggregation: These residues are hydrophobic and conformationally constrained, often inducing

-sheet formation or on-resin aggregation, which creates a "brick wall" effect for subsequent reagents.

This guide provides a self-validating, causality-driven workflow to overcome these barriers without compromising chirality.

Critical Troubleshooting Modules

Module A: The "Brick Wall" Coupling Protocol (Activation Strategy)

Problem: The Kaiser test remains positive (blue) or the coupling yield is <90% after standard cycles. Root Cause: Standard carbodiimides (DIC) or weak bases cannot overcome the energy barrier imposed by the cyclobutane ring.

The Solution: The "Chaos-Breaker" Protocol For sterically hindered residues, we must shift from "gentle" activation to "high-velocity" phosphonium or uronium chemistry, while managing the base to prevent racemization.

| Parameter | Standard Protocol (Avoid) | High-Fidelity Protocol (Recommended) | Why? (Causality) |

| Reagent | HBTU / HOBt | HATU / HOAt or PyAOP / HOAt | HATU generates a 7-membered ring active ester (vs. 6 in HBTU), accelerating coupling kinetics by ~100x for hindered amines. |

| Base | DIEA (Diisopropylethylamine) | TMP (2,4,6-Collidine) | DIEA is small enough to abstract the |

| Solvent | DMF | NMP or DMF/DMSO (9:1) | NMP swells the resin better, disrupting aggregation caused by the rigid cyclobutane ring. |

| Temp | Room Temp (25°C) | 50°C - 75°C (Microwave) | Thermal energy provides the necessary activation energy to overcome the steric clash during the transition state. |

Step-by-Step Workflow:

-

Swell: Wash resin with DCM (3x) then NMP (3x) to maximize polymer chain expansion.

-

Activate: Dissolve Fmoc-AA (5 eq) and HATU (4.9 eq) in NMP. Add Collidine (10 eq). Pre-activation time: 30 seconds max.

-

Couple: Add to resin.

-

Microwave: 75°C for 5 minutes.

-

Conventional:[1] 50°C for 60 minutes (double couple recommended).

-

-

Cap: Acetylate unreacted amines immediately to prevent deletion sequences.

Module B: Racemization Control (Chirality Preservation)

Problem: Product analysis shows diastereomeric impurities (e.g., D-isomer incorporation).

Root Cause: The high activation energy required for coupling often pushes the system toward oxazolone formation, where the

Visualizing the Risk:

Caption: The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Steric hindrance slows the Green path, favoring the Red path unless specific bases (Collidine) are used.

Corrective Action:

-

Switch Base: Replace DIEA with 2,4,6-Collidine (TMP) . The steric bulk of TMP prevents it from approaching the

-proton, significantly reducing enolization. -

Oxyma Pure: If HATU causes issues, switch to DIC / Oxyma Pure . Oxyma is acidic enough to suppress racemization while maintaining high reactivity, often superior to HOBt.

Module C: The "Difficult Sequence" (Aggregation)

Problem: The resin beads appear clumped or "sticky" after coupling the cyclobutane residue.

Root Cause: The rigid cyclobutane ring disrupts the solvation shell of the peptide chain, inducing inter-chain aggregation (

The "Magic Mixture" Protocol: Standard DMF washes are insufficient. Disaggregate the peptide-resin network before the next step.

-

The Wash: Use 0.1 M HOBt in NMP as a wash solvent between deprotection and coupling.

-

The Solvent: Use a binary solvent system for the coupling reaction:

-

DMF : DMSO (90:10) - DMSO is a powerful chaos-breaker.

-

DMF : Trifluoroethanol (TFE) (90:10) - TFE solvates secondary structures efficiently.

-

-

Pseudoprolines: If the sequence allows, insert a Pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Me)pro-OH) after the cyclobutane residue to "kink" the chain and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: I am coupling to the N-terminus of a cyclobutane residue (e.g., H-Cba-Resin), and it's failing. Why? A: The amine attached to the cyclobutane ring (or adjacent to it) is sterically crowded and has lower nucleophilicity.

-

Fix: You are not activating the acid enough. Use HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is the "nuclear option" for hindered amines. Perform the coupling at 75°C (microwave) or 60°C (conventional) for extended time (2x 1 hour).

Q2: Can I use PyBOP instead of HATU? A: You can, but it is generally inferior for sterically hindered couplings. PyBOP generates OBt esters (benzotriazole), which are less reactive than the OAt esters (azabenzotriazole) generated by HATU/HOAt. For cyclobutane hindrance, the "A" (aza) reagents are mandatory.

Q3: The Fmoc deprotection after the cyclobutane residue is slow. Is this normal? A: Yes. The bulk of the ring can shield the Fmoc group from piperidine.

-

Fix: Add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your 20% Piperidine deprotection cocktail.

-

Warning: DBU promotes aspartimide formation.[2] If you have Asp/Asn residues, keep the DBU exposure short (<5 mins) or add 0.1 M HOBt to the deprotection mix.

Q4: My mass spec shows a +51 Da peak.[3] What is this? A: This is likely an incomplete Fmoc removal (+222) or, more likely, a specific adduct. However, if you see peaks corresponding to +12/14 Da, check for methylation if using strong bases. If you see a deletion (- Residue Mass), the coupling failed due to hindrance.

-

Check: If using Acetic Anhydride capping, a +42 Da peak on a deletion sequence confirms the coupling failed before capping.

Troubleshooting Decision Tree

Caption: Logic flow for diagnosing and treating steric hindrance in SPPS.

References

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

-

El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Gyros Protein Technologies. (2019).[4] Challenging SPPS: Difficult Sequences and Side Reactions.

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

-

Merck Millipore (Novabiochem). Coupling Reagents and Protocols for SPPS.

Sources

preventing aspartimide formation adjacent to cyclobutane residues

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the persistent challenge of aspartimide formation during solid-phase peptide synthesis (SPPS), with a special focus on sequences containing aspartic acid (Asp) adjacent to a cyclobutane residue. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

A: Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) where the peptide backbone amide nitrogen attacks the side-chain carbonyl of an adjacent aspartic acid residue.[1][2] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate. This process is particularly problematic because the aspartimide can subsequently react in several undesirable ways:

-

Epimerization: The α-carbon of the aspartic acid becomes susceptible to racemization, leading to a mixture of D- and L-isomers in your final peptide product.[1]

-

Chain Branching: The aspartimide ring can be opened by a nucleophile, such as the piperidine used for Fmoc deprotection. This attack can occur at either the α- or β-carbonyl, resulting in the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[1][3]

-

Formation of Piperidide Adducts: The nucleophilic attack by piperidine can also lead to the formation of α- and β-piperidide adducts, further contaminating the crude product.[1]

These side products often have the same mass and similar chromatographic properties as the target peptide, making purification exceedingly difficult and sometimes impossible, which can lead to reduced yields and batch failures.[1]

Q2: What factors influence the rate of aspartimide formation?

A: Several factors can significantly impact the likelihood and rate of aspartimide formation:

-

Peptide Sequence: The identity of the amino acid C-terminal to the Asp residue is critical. Residues with minimal steric hindrance, such as Glycine (Gly), are notoriously problematic.[3][4] Asp-Ser and Asp-Asn sequences are also known to be highly susceptible.[1][5]

-

Base Exposure: The reaction is base-catalyzed. Prolonged or repeated exposure to the piperidine solution used for Fmoc deprotection is a primary driver of aspartimide formation.[3] Stronger, non-nucleophilic bases like DBU can accelerate this side reaction even more.[6]

-

Temperature: Higher temperatures increase the rate of most chemical reactions, including aspartimide formation.[5] This is a key consideration in microwave-assisted SPPS.

-

Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group offers limited steric protection and is often insufficient for preventing aspartimide formation in susceptible sequences.[3]

-

Solvent Polarity: The polarity of the solvent can also play a role, with more polar solvents potentially increasing the rate of this side reaction.

Q3: My sequence contains an Asp-Cyclobutane motif. How does this specific residue affect the risk of aspartimide formation?

A: The presence of a cyclobutane residue C-terminal to an aspartic acid is expected to significantly reduce the risk of aspartimide formation. The underlying principle is steric hindrance. The formation of the five-membered aspartimide ring requires the backbone amide nitrogen of the cyclobutane residue to approach and attack the side-chain carbonyl of the aspartic acid.